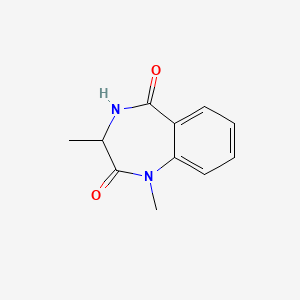

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of the benzodiazepine family, which is a class of compounds with significant medicinal chemistry applications. Benzodiazepines are known for their tranquilizing effects and have been used as neuroleptics, antineoplastics, and for a variety of other pharmacological activities .

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through several methods. One approach involves the use of N-carbamoylmethylanthranilic acids as starting materials, where the ring closure to form the benzodiazepine core is facilitated by substituting the amino groups with electron-withdrawing groups . Another method described involves the use of proline-derived materials, where a protocol for retentive C3 alkylation leads to the direct synthesis of enantiopure quaternary 1,4-benzodiazepine-2,5-diones with high enantioselectivity . Additionally, a three-component synthesis approach using propylphosphonic anhydride (T3P®) has been studied, which allows the formation of hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives from o-phenylenediamine, dimedone, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is not planar; it is three-dimensional with a six-membered phenyl ring condensed with a seven-membered heterocyclic ring . The molecular properties of these compounds are of interest due to their biological activities, and studies have been conducted to understand their reactivity and mechanisms in biological systems .

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions. For instance, a novel ring contraction rearrangement from a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione to a 3H-quinazoline-4-one has been observed, which involves the elimination of HNO followed by a proton-mediated loss of CO . The enantioselective synthesis of these compounds can be achieved through deprotonation/trapping protocols, which allow for the introduction of diverse functionality into the benzodiazepine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their pharmacokinetics, which includes the speed of uptake and elimination by the body. The differences in pharmacokinetics rather than clinical effects are what distinguish the various benzodiazepine drugs in clinical use . Solid-phase synthesis methods have been developed to prepare these compounds, either as racemic mixtures or as optically pure compounds, demonstrating the versatility and generality of the synthesis sequence .

科学的研究の応用

Application in Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used as a precursor in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines . These compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

- Methods of Application: The synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .

- Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Application as a Versatile Solvent

- Scientific Field: Organic Chemistry

- Summary of the Application: “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is used as a versatile solvent in various chemical reactions, including the N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) .

- Methods of Application: The compound is used as a solvent in the aforementioned reactions .

- Results or Outcomes: The use of this compound as a solvent facilitates the reactions and leads to the desired products .

特性

IUPAC Name |

1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVWSUJRUVTCBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415897 |

Source

|

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

CAS RN |

5973-23-9 |

Source

|

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)